Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate
Description
Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate (C₁₄H₂₂N₂O₃) is a multifunctional compound featuring a methyl ester, a dimethylaminoethylamino group, and an acetate backbone. It is synthesized via nucleophilic substitution or condensation reactions involving methyl esters and dimethylaminoethylamine derivatives . This compound is primarily utilized as a pharmaceutical intermediate due to its amine functionality, which enhances bioavailability and interaction with biological targets .
Properties
IUPAC Name |
methyl 2-[2-(dimethylamino)ethylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-9(2)5-4-8-6-7(10)11-3/h8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYNQGOAGVDAPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The compound is typically synthesized by nucleophilic substitution or amidation reactions involving glycine derivatives and dimethylaminoethyl amines. The key step is the formation of the secondary amine linkage between the aminoethyl group and the glycine methyl ester.
Common Synthetic Routes
| Route | Starting Materials | Reaction Conditions | Key Steps | Yield & Notes |
|---|---|---|---|---|
| Route A: Reductive Amination | Glyoxylic acid methyl ester + 2-(dimethylamino)ethylamine | Mild acidic conditions, reductive agent (e.g., NaBH3CN) | Formation of imine intermediate followed by reduction to secondary amine | Moderate to high yields; requires careful pH control to avoid side reactions |
| Route B: Direct Aminolysis | Methyl bromoacetate + 2-(dimethylamino)ethylamine | Solvent: polar aprotic (e.g., acetonitrile), room temperature to reflux | Nucleophilic substitution of bromide by amine | High yields; straightforward, scalable |
| Route C: Amidation via Activated Esters | N-hydroxysuccinimide (NHS) ester of glycine methyl ester + 2-(dimethylamino)ethylamine | Mild base (e.g., triethylamine), room temperature | Formation of amide bond via activated ester intermediate | High purity products; used for sensitive substrates |
Detailed Example: Direct Aminolysis Method
-
- Dissolve methyl bromoacetate in dry acetonitrile.
- Add 2-(dimethylamino)ethylamine dropwise under stirring.
- Maintain reaction temperature at 50–80°C for 4–6 hours.
- Monitor reaction progress by TLC or HPLC.
- Upon completion, quench with water, extract with organic solvent, dry, and purify by column chromatography or recrystallization.
Reaction Scheme:
$$
\text{BrCH}2\text{COOCH}3 + \text{HN(CH}3)2\text{CH}2\text{CH}2\text{NH}2 \rightarrow \text{CH}3\text{OOCCH}2\text{NHCH}2\text{CH}2\text{N(CH}3)_2 + \text{HBr}
$$Yield: Typically 80–90%, depending on reaction time and purification.
Analytical Characterization Supporting Preparation
-
- Ester carbonyl stretch at ~1735 cm⁻¹.
- N–H bending and C–N stretching bands confirm amine presence.
-
- Molecular ion peak at m/z 160 consistent with molecular weight.
Research Findings and Optimization Insights
-
- Polar aprotic solvents (acetonitrile, DMF) enhance nucleophilicity and solubility of reagents, improving yields.
- Mild heating (50–80°C) accelerates reaction without promoting side reactions.
- Use of excess amine ensures complete substitution of halide.
-
- Overalkylation or polymerization can occur if reaction conditions are too harsh or amine is in excess.
- Control of stoichiometry and reaction time is critical.
Comparative Table of Preparation Routes
| Parameter | Reductive Amination | Direct Aminolysis | Amidation via Activated Ester |
|---|---|---|---|
| Starting Materials | Glyoxylic acid methyl ester, amine | Methyl bromoacetate, amine | NHS-activated ester, amine |
| Reaction Time | 6–12 hours | 4–6 hours | 2–4 hours |
| Temperature | Room temp to mild heating | 50–80°C | Room temperature |
| Yield | Moderate (60–75%) | High (80–90%) | High (85–95%) |
| Purity | Moderate, requires purification | High, straightforward | Very high, mild conditions |
| Scalability | Moderate | High | Moderate |
| Side Products | Possible imine polymerization | HBr byproduct | Minimal |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized products, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the ester group into an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Organic Synthesis
Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various chemical reactions, such as oxidation, reduction, and nucleophilic substitution.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts the compound into oxidized derivatives | Hydrogen peroxide, potassium permanganate |
| Reduction | Converts ester to alcohol derivatives | Lithium aluminum hydride, sodium borohydride |
| Nucleophilic Substitution | Replacement of ester group with other nucleophiles | Amines, thiols |
Biological Research
In biological studies, this compound is employed as a reagent to explore enzyme mechanisms and protein interactions. Its ability to form complexes with various biomolecules makes it valuable for studying biological processes.
Case Study: Enzyme Mechanism Exploration
A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways. This inhibition was analyzed through kinetic studies that revealed its potential as a lead compound for drug development.
Medicinal Chemistry
The compound is significant in drug development due to its structural features that facilitate the design of new therapeutic agents. It has been investigated for its potential applications in treating various diseases by serving as an intermediate in the synthesis of bioactive molecules.
Table 2: Potential Therapeutic Applications
| Disease Target | Application Description |
|---|---|
| Cancer | Used in synthesizing compounds targeting cancer cells |
| Neurological Disorders | Investigated for effects on neurotransmitter pathways |
| Infectious Diseases | Potential use in developing antibiotics |
Industrial Applications
In industrial settings, this compound is utilized in producing polymers, coatings, and adhesives. Its reactivity allows it to participate in polymerization processes, enhancing the properties of final products.
Case Study: Polymer Production
Research highlighted the use of this compound in synthesizing water-soluble polymers that exhibit improved adhesion properties compared to traditional materials. These polymers have applications in coatings and adhesives used in various industries.
Mechanism of Action
The mechanism of action of Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs
The following compounds share structural or functional similarities with Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate:
Reactivity and Performance
- Resin Cement Applications: Ethyl 4-(dimethylamino) benzoate exhibits higher reactivity in resin cements compared to 2-(dimethylamino)ethyl methacrylate due to its aromatic stabilization and electron-donating dimethylamino group .
- Solubility: 2-(Dimethylamino)ethyl acetate (logP ~0.5) is more lipophilic than this compound (predicted logP ~1.2) due to the absence of polar amino linkages .
- Pharmaceutical Utility: Compounds like Methyl 2-amino-2-(2,3-dimethylphenyl)acetate demonstrate enhanced target specificity due to aryl substituents, whereas this compound’s flexible ethylamino chain may improve membrane permeability .
Biological Activity
Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate, a compound with the molecular formula , is a derivative of amino acids that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula:
- Molecular Weight: 160.22 g/mol
- Functional Groups: Contains an amino group and an ester functional group, which contribute to its reactivity and biological interactions.
This compound exhibits several biological activities, primarily related to its interaction with various enzymes and cellular pathways:
- Inhibition of Enzymatic Activity:
-
Anticancer Properties:
- Preliminary studies suggest that derivatives similar to this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer) and L1210 (leukemia) .
- Antimicrobial Activity:
Case Studies
- Antitumor Activity:
- ADAM17 Inhibition:
Data Tables
| Compound | Target | IC50 (µM) | Cell Line |
|---|---|---|---|
| Compound A | ADAM17 | 0.9 | U251 MG |
| Compound B | L1210 (Leukemia) | 1.5 | L1210 |
| Compound C | A549 (Lung Cancer) | 1.25 | A549 |
Q & A
Q. What are the common synthetic pathways for Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting methyl 2-chloroacetate with 2-(dimethylamino)ethylamine under basic conditions (e.g., triethylamine) in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane. Reaction progress is monitored using thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy .
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation, and data collected using instruments like Agilent Xcalibur with CrysAlis PRO software. Structure solution employs SHELXS97, followed by refinement with SHELXL2012. Hydrogen bonding and torsion angles are validated using R-factors and residual electron density maps .
Q. What analytical techniques are used for characterization?
Q. How do researchers assess the compound’s solubility for biological studies?
Solubility is tested in solvents like water, dimethyl sulfoxide (DMSO), or ethanol using UV-Vis spectroscopy or gravimetric methods. For polar solvents, shake-flask experiments with HPLC quantification are common. Critical micelle concentration (CMC) may be evaluated for amphiphilic behavior .
Advanced Research Questions
Q. How can structural ambiguities in X-ray crystallography be resolved for this compound?
Ambiguities (e.g., disordered atoms) are addressed by refining occupancy factors and applying restraints in SHELXL. Twinning or pseudosymmetry requires data reprocessing in CrysAlis PRO. Validation tools like PLATON or R1/Rfree cross-validation ensure model accuracy. For example, symmetry operations (e.g., space group P21/c) must align with observed diffraction patterns .
Q. What strategies optimize reaction yields in complex synthetic routes?
- Catalyst screening : Use of coupling agents like DCC/DMAP for esterification (as in ).
- Temperature control : Microwave-assisted synthesis to reduce side reactions.
- Protecting groups : Temporarily shielding amines during multi-step syntheses.
- Workflow automation : High-throughput robotic platforms for condition screening .
Q. How can researchers differentiate isomeric impurities in the compound?
Advanced NMR techniques like 2D-COSY, NOESY, or HSQC identify spatial correlations and coupling constants. Chiral chromatography or circular dichroism (CD) distinguishes enantiomers. Computational modeling (e.g., DFT) predicts spectroscopic signatures of isomers .
Q. What methodologies validate the compound’s pharmacological activity in vitro?
- Enzyme inhibition assays : Fluorescence-based kinetic studies (e.g., Förster resonance energy transfer).
- Cellular uptake studies : Fluorescent tagging (e.g., FITC conjugation) tracked via confocal microscopy.
- Molecular docking : Software like AutoDock Vina predicts binding affinities to target proteins (e.g., acetylcholinesterase) .
Q. How are contradictions in solubility data across studies resolved?
Controlled experiments under standardized conditions (pH, temperature) isolate variables. Techniques like dynamic light scattering (DLS) detect aggregation. Solubility parameters (Hansen or Hildebrand) are calculated to rationalize solvent compatibility .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
